molecular formula C7H6BrF2NO B1409786 3-Bromo-2-difluoromethoxy-6-methylpyridine CAS No. 1807244-37-6

3-Bromo-2-difluoromethoxy-6-methylpyridine

Cat. No.: B1409786
CAS No.: 1807244-37-6
M. Wt: 238.03 g/mol
InChI Key: XTVDVNKBZQCDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3-Bromo-2-difluoromethoxy-6-methylpyridine

This compound represents a specialized pyridine derivative characterized by its unique substitution pattern and molecular architecture. The compound belongs to the broader class of halogenated heterocyclic compounds, specifically featuring a combination of bromine, fluorine, and carbon-based substituents on the pyridine ring system. Based on structural analysis of related compounds, this molecule would possess the molecular formula C₇H₆BrF₂NO and an approximate molecular weight of 238.03 grams per mole. The presence of multiple electronegative substituents, particularly the difluoromethoxy group and bromine atom, significantly influences the electronic distribution within the pyridine ring, creating distinct reactivity patterns compared to unsubstituted pyridine.

The structural complexity of this compound arises from the specific positioning of its substituents, which creates unique steric and electronic environments. The difluoromethoxy group at position 2 introduces both electron-withdrawing effects through the fluorine atoms and electron-donating characteristics through the oxygen atom, while the bromine substituent at position 3 provides additional electron-withdrawing properties and serves as a potential site for further chemical modification. The methyl group at position 6 contributes electron-donating properties while influencing the overall molecular geometry and potential intermolecular interactions.

Research into similar compounds has demonstrated that such substitution patterns can lead to enhanced stability, modified solubility characteristics, and unique reactivity profiles that make these molecules valuable intermediates in pharmaceutical and agrochemical synthesis. The difluoromethoxy group, in particular, has gained significant attention in medicinal chemistry due to its ability to modulate biological activity while maintaining favorable pharmacological properties.

Historical Context and Relevance of Pyridine Derivatives in Chemical Research

The development and study of pyridine derivatives has evolved significantly since the initial discovery of pyridine itself in the nineteenth century. Pyridine was first isolated by Thomas Anderson in 1849 from the products of animal bone pyrolysis, and its structure was subsequently elucidated through pioneering work by Wilhelm Körner and James Dewar in the 1860s and 1870s. The first major synthesis of pyridine derivatives was achieved by Arthur Rudolf Hantzsch in 1881, establishing foundational methodologies that continue to influence contemporary synthetic approaches.

The industrial significance of pyridine derivatives expanded dramatically with the development of the Chichibabin synthesis in 1924, which provided an economically viable route to various substituted pyridines using readily available starting materials. This breakthrough methodology enabled large-scale production and sparked extensive research into the properties and applications of diverse pyridine analogs. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, and related carbonyl compounds with ammonia, typically conducted at elevated temperatures in the presence of oxide catalysts.

Modern research into halogenated pyridine derivatives has been driven by their exceptional utility as pharmaceutical intermediates and agrochemical precursors. The introduction of fluorine-containing substituents, such as difluoromethoxy groups, has become particularly important due to the unique properties these groups impart to molecular systems. Fluorinated compounds often exhibit enhanced metabolic stability, modified lipophilicity, and altered binding characteristics with biological targets. The strategic incorporation of bromine atoms provides additional synthetic versatility, as these substituents can undergo various cross-coupling reactions and substitution processes.

Contemporary synthetic methodologies for producing complex pyridine derivatives have evolved to include sophisticated approaches such as metal-catalyzed cross-coupling reactions, direct functionalization processes, and cascade synthetic sequences. Patent literature demonstrates ongoing innovation in this field, with numerous synthetic routes being developed for specific substituted pyridines required in pharmaceutical applications. These advances have made it possible to access increasingly complex molecular architectures with precise control over substitution patterns and stereochemistry.

Scope and Objectives of the Research Outline

The primary objective of this research framework is to provide a comprehensive analysis of this compound within the context of contemporary chemical research and industrial applications. This investigation seeks to establish a thorough understanding of the compound's chemical properties, synthetic accessibility, and potential utility in various chemical transformations. Through systematic examination of related compounds and established synthetic methodologies, this research aims to predict and characterize the behavior of this specific pyridine derivative.

A key focus of this research outline involves the correlation of structural features with chemical reactivity patterns. The unique combination of substituents present in this compound creates distinctive electronic and steric environments that influence both physical properties and chemical behavior. By analyzing data from structurally related compounds, this research seeks to develop predictive models for understanding the compound's solubility characteristics, stability profiles, and potential reaction pathways.

The research scope encompasses several critical areas of investigation, including synthetic methodology development, structure-activity relationship analysis, and applications assessment. Particular attention is devoted to understanding how the difluoromethoxy substituent influences overall molecular properties, as this functional group has demonstrated significant importance in medicinal chemistry applications. Additionally, the research examines the synthetic utility of the bromine substituent as a handle for further chemical modification through established cross-coupling methodologies.

Analytical characterization represents another essential component of this research framework. The development of robust analytical methods for compound identification, purity assessment, and structural confirmation is crucial for both synthetic applications and quality control purposes. This includes the application of advanced spectroscopic techniques, chromatographic methods, and computational approaches to fully characterize the compound's properties and behavior.

Research Objective Primary Focus Areas Expected Outcomes
Structural Characterization Molecular geometry, electronic properties, spectroscopic analysis Comprehensive property database
Synthetic Methodology Preparation routes, optimization strategies, scalability assessment Efficient synthetic protocols
Reactivity Analysis Chemical transformations, stability studies, mechanistic investigations Predictive reactivity models
Applications Research Pharmaceutical intermediates, agrochemical precursors, specialty chemicals Application-specific protocols

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(8)6(11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVDVNKBZQCDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine typically involves the bromination of 2-difluoromethoxy-6-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-difluoromethoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction reactions can lead to the formation of different functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-difluoromethoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 3-Bromo-2-difluoromethoxy-6-methylpyridine and related bromopyridines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Reference ID
This compound Br (3), OCF2H (2), CH3 (6) C7H5BrF2NO* ~218.02 (calculated) Not provided Target
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine Br (3), OCF2H (2), CF3 (6) C7H3BrF5NO 280.00 (estimated) Not provided
3-Bromo-6-(difluoromethyl)-2-methoxypyridine Br (3), OCH3 (2), CHF2 (6) C7H6BrF2NO 238.03 1806770-47-7
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Br (3), CH3 (2), CF3 (6) C7H5BrF3N 240.02 1010422-53-3
3-Bromo-6-fluoro-2-methylpyridine Br (3), CH3 (2), F (6) C6H5BrFN 190.01 375368-83-5

*Calculated based on substituent contributions.

Key Observations :

  • Position 6 : Methyl (CH3) offers steric bulk without strong electronic effects, contrasting with trifluoromethyl (CF3) in , which enhances lipophilicity and electron-withdrawing properties.

Physicochemical Properties

Property This compound (Estimated) 3-Bromo-6-(difluoromethyl)-2-methoxypyridine 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Molecular Weight ~218.02 238.03 240.02
Boiling/Melting Point Not available Not reported Not reported
Solubility Likely low in water (due to halogen/fluorine groups) Solubility data not provided Solubility data not provided

Notes:

  • Fluorine-containing groups (e.g., OCF2H, CF3) typically reduce aqueous solubility but improve membrane permeability .
  • Methyl groups (CH3) may marginally increase hydrophobicity compared to hydrogen or smaller substituents.

Recommendations for Target Compound :

  • Assume similar hazards to other bromopyridines (e.g., respiratory irritation, hygroscopicity).
  • Implement standard precautions: use fume hoods, gloves, and eye protection.

Biological Activity

3-Bromo-2-difluoromethoxy-6-methylpyridine is a compound with a unique molecular structure that has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C_7H_6BrF_2N_O
  • Molecular Weight : Approximately 221.03 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

  • Cytochrome P450 Inhibition :
    • It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence the metabolism of various drugs, impacting their pharmacokinetics and therapeutic efficacy.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to confirm these effects.
  • Anti-inflammatory Effects :
    • The structural characteristics of the compound hint at potential anti-inflammatory activities, warranting additional investigation into its therapeutic applications in inflammatory diseases.

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound's ability to inhibit cytochrome P450 enzymes alters drug metabolism pathways, which could lead to increased or decreased levels of co-administered drugs in the system. This interaction is crucial for understanding potential drug-drug interactions in clinical settings.

Case Study 1: Cytochrome P450 Inhibition

A study focused on the impact of this compound on CYP1A2 demonstrated significant inhibition, suggesting that it could be used to modulate the effects of other drugs metabolized by this enzyme. This finding highlights its relevance in pharmacokinetic studies and drug development.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundCYP1A2 inhibitor; potential antimicrobialUnique difluoromethoxy substitution
ImidaclopridInsecticidal activityNeonicotinoid structure
ThiaclopridInsecticidal activitySimilar to Imidacloprid

Q & A

Q. How can researchers achieve high regioselectivity in synthesizing 3-Bromo-2-difluoromethoxy-6-methylpyridine?

Methodological Answer: Regioselective synthesis requires careful optimization of halogenation and fluorination steps. For bromination, 2-methylpyridine derivatives are often halogenated at the 3-position using brominating agents like NBS (N-bromosuccinimide) under radical initiation or Lewis acid catalysis . Introducing the difluoromethoxy group typically involves nucleophilic substitution with difluoromethoxide ions, but competing side reactions (e.g., elimination) must be minimized by using aprotic solvents (e.g., DMF) and low temperatures (<0°C) .

Key Reaction Parameters:

StepReagents/ConditionsRegioselectivity Control
BrominationNBS, AIBN, CCl₄, 80°CRadical stabilization at 3-position
Difluoromethoxy substitutionKF/COF₂, DMF, -10°CSteric hindrance from 6-methyl group directs substitution to 2-position

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Due to its moderate polarity, column chromatography (silica gel, hexane/EtOAc gradient) is preferred for isolating the compound from byproducts like dehalogenated or over-fluorinated species . For large-scale purification, distillation under reduced pressure (bp ~150–160°C at 10 mmHg) is viable, but thermal sensitivity of the difluoromethoxy group requires strict temperature control .

Purity Validation:

  • HPLC : C18 column, 70:30 MeCN/H₂O, retention time ~8.2 min .
  • ¹H NMR : Key signals at δ 2.4 (s, 3H, CH₃), δ 6.8 (d, J=8 Hz, pyridine-H) .

Advanced Research Questions

Q. How does the difluoromethoxy group’s stability impact reaction design under acidic conditions?

Methodological Answer: The difluoromethoxy group is prone to hydrolysis under strongly acidic conditions, forming hydroxylated byproducts. Stability studies (TGA/DSC) show decomposition onset at 120°C in pH <3 environments . To mitigate this:

  • Use buffered conditions (pH 5–7) for acid-catalyzed reactions.
  • Replace protic acids with Lewis acids (e.g., BF₃·Et₂O) to avoid protonation of the ether oxygen .

Data Contradiction Note:
Conflicting reports exist on optimal pH ranges for stability. One study suggests pH 6.5–7.2 , while another recommends pH 5.8–6.5 . This discrepancy may arise from differences in counterion effects (e.g., Cl⁻ vs. SO₄²⁻).

Q. Why do catalytic efficiencies vary in cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., 45–92% with Pd(PPh₃)₄) often stem from competing dehalogenation or steric hindrance from the 6-methyl group. Strategies to improve efficiency:

  • Ligand screening : Bulky ligands (XPhos) enhance steric protection of the Pd center .
  • Microwave-assisted catalysis : Reduces reaction time, minimizing side reactions .

Catalyst Comparison Table:

CatalystYield (%)Byproducts Identified
Pd(PPh₃)₄72Dehalogenated pyridine (15%)
Pd/XPhos88None detected
Ni(dppe)Cl₂65Homocoupled dimer (10%)

Q. How can computational modeling predict reactivity in fluorinated pyridine derivatives?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model the electronic effects of the difluoromethoxy group. Key findings:

  • The electron-withdrawing nature of the group lowers the LUMO energy at the 3-bromo position, facilitating nucleophilic attack .
  • MESP (Molecular Electrostatic Potential) maps predict regioselectivity in electrophilic substitutions, aligning with experimental data .

Validation:

  • Correlation between calculated activation energies and experimental yields (R² = 0.91) for SNAr reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer: GC-MS struggles with thermal decomposition of the difluoromethoxy group. LC-HRMS (Orbitrap) with HILIC columns provides better resolution for polar impurities like 3-hydroxy-2-methoxy-6-methylpyridine (common hydrolysis byproduct) .

Impurity Profiling:

Impuritym/z [M+H]+Source
Hydrolysis byproduct170.0812H₂O contamination
Dehalogenated product186.1023Catalyst residues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-difluoromethoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-difluoromethoxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.